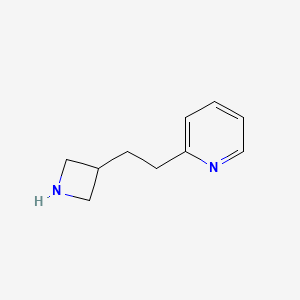

2-(2-(Azetidin-3-yl)ethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-[2-(azetidin-3-yl)ethyl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)5-4-9-7-11-8-9/h1-3,6,9,11H,4-5,7-8H2 |

InChI Key |

FGPRBWLGWMMFJN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CCC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Azetidin 3 Yl Ethyl Pyridine

Retrosynthetic Analysis of 2-(2-(Azetidin-3-yl)ethyl)pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient forward synthesis.

Strategic Disconnections Leading to Key Precursors

The structure of this compound presents several logical points for disconnection. A primary and effective disconnection is at the carbon-carbon bond between the ethyl linker and the azetidine (B1206935) ring. This bond break simplifies the target molecule into two key synthons: a 3-substituted azetidine and a 2-ethylpyridine (B127773) moiety.

Another crucial disconnection is within the four-membered azetidine ring itself. The formation of such strained rings is often a key challenge in a synthesis. researchgate.net Breaking the C-N bonds of the azetidine ring retrosynthetically leads to a 1,3-disubstituted propane (B168953) derivative, which can serve as a linear precursor for a subsequent cyclization reaction.

These disconnections suggest a convergent synthesis where the pyridine (B92270) and azetidine fragments are prepared separately and then joined.

Identification of Potential Starting Materials for Azetidine and Pyridine Moieties

Based on the retrosynthetic analysis, suitable starting materials for each fragment can be identified.

For the Pyridine Moiety: The 2-(2-ethyl)pyridine fragment can be derived from several commercially available precursors. Common starting materials include 2-picoline (2-methylpyridine) or 2-vinylpyridine. For instance, 2-picoline can be alkylated to introduce the ethyl group. google.com

For the Azetidine Moiety: The synthesis of the azetidine ring requires a precursor that can undergo intramolecular cyclization. A key starting material for many substituted azetidines is N-Boc-azetidin-3-ol or its derivatives like N-Boc-3-methoxyazetidine. unifiedpatents.comnih.gov These compounds provide a protected nitrogen and a handle for further functionalization. For the target molecule, a precursor such as tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate would be an ideal intermediate, which can be synthesized from commercially available materials like N-Boc-azetidin-3-one. bldpharm.com

Convergent Synthetic Approaches to this compound

Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules.

Construction of the Azetidine Ring System

The formation of the azetidine ring is a critical part of the synthesis. While there are various methods, intramolecular cyclization is among the most common and effective. researchgate.netorganic-chemistry.org

Intramolecular cyclization to form the azetidine ring typically involves a precursor containing a nucleophilic nitrogen and a carbon atom with a good leaving group at the 1,3-position.

Nucleophilic Displacement: A common strategy involves the intramolecular S_N2 reaction of a γ-amino halide or a γ-amino sulfonate. nih.govacs.org For example, a 1-amino-3-halopropane derivative, upon treatment with a base, can cyclize to form the azetidine ring. The nitrogen atom acts as the nucleophile, displacing the halide. This method's success is often dependent on minimizing competing elimination reactions.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the cyclization of β-amino alcohols to form azetidines. researchgate.netwikipedia.orgorganic-chemistry.org This reaction uses triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the amino alcohol. wikipedia.orgorganic-chemistry.org The in-situ activation facilitates an intramolecular nucleophilic attack by the nitrogen atom, leading to the formation of the azetidine ring with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgrsc.org This method is known for its mild conditions and high yields in forming strained rings. researchgate.netrsc.org

| Cyclization Method | Precursor Type | Key Reagents | General Yields | Key Features |

| Nucleophilic Displacement | γ-Amino Halide/Sulfonate | Base (e.g., NaH, K₂CO₃) | Moderate to High | Prone to side reactions; requires careful substrate design. acs.org |

| Mitsunobu Reaction | β-Amino Alcohol | PPh₃, DEAD/DIAD | High | Mild conditions; high stereoselectivity (inversion). researchgate.netrsc.org |

| Lewis Acid-Catalyzed Aminolysis | cis-3,4-Epoxy Amine | La(OTf)₃ | High | Regioselective ring opening of epoxides to form functionalized azetidines. nih.govelsevierpure.com |

While less common for the direct synthesis of this specific target, ring contraction or expansion reactions represent alternative strategies for synthesizing azetidine derivatives. For example, the photochemical rearrangement of larger rings or the ring expansion of aziridines can, in some cases, yield azetidine structures. Another approach is the reduction of β-lactams (azetidin-2-ones), which can be synthesized via the Staudinger reaction between an imine and a ketene. researchgate.netresearchgate.net However, for the synthesis of this compound, building the ring from an acyclic precursor is generally more direct.

Incorporation of the Pyridine Moiety

The introduction of the 2-pyridyl group can be achieved through several powerful cross-coupling reactions or by constructing the pyridine ring from acyclic precursors.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a direct method for forging the carbon-carbon bond between the azetidine-derived fragment and the pyridine ring.

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is a highly versatile method. In the context of synthesizing this compound, this could involve the reaction of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with an azetidine-derived boronic acid or boronic ester. For example, a protected 3-(2-borylethyl)azetidine could be coupled with 2-bromopyridine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.

The Negishi coupling , which utilizes an organozinc reagent, provides an alternative to the Suzuki reaction. An organozinc halide derived from a protected 3-(2-haloethyl)azetidine could be coupled with a 2-halopyridine. Negishi couplings are often highly efficient and can tolerate a wide range of functional groups.

The Stille coupling employs an organotin reagent. A protected 3-(2-stannylethyl)azetidine could be reacted with a 2-halopyridine. While effective, the toxicity of organotin compounds often makes this a less favored approach in pharmaceutical synthesis.

| Cross-Coupling Reaction | Azetidine-derived Reagent | Pyridine-derived Reagent | Catalyst/Reagents |

| Suzuki | N-Boc-3-(2-(dihydroxyboryl)ethyl)azetidine | 2-Bromopyridine | Pd(PPh₃)₄, Na₂CO₃ |

| Negishi | N-Boc-3-(2-chloro-2-zincioethyl)azetidine | 2-Chloropyridine | Pd(dppf)Cl₂, Zn |

| Stille | N-Boc-3-(2-(tributylstannyl)ethyl)azetidine | 2-Iodopyridine | Pd(PPh₃)₄, CuI |

Pyridine Synthesis from Open-Chain Precursors (e.g., Hantzsch, Chichibabin)

While less direct, it is also conceivable to construct the pyridine ring itself with the azetidine-containing side chain already in place.

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. orgsyn.orgorgsyn.org In principle, an aldehyde containing a protected azetidine moiety could be used as one of the starting materials.

The Chichibabin pyridine synthesis involves the condensation of aldehydes or ketones with ammonia (B1221849) at high temperatures, often over a catalyst, to form pyridines. google.comsigmaaldrich.com This method is generally less suitable for complex, functionalized molecules due to the harsh reaction conditions.

Formation of the Ethyl Linker

The two-carbon bridge between the azetidine and pyridine rings can be constructed using various classical organic reactions.

Alkylation and Acylation Strategies

One straightforward approach involves the alkylation of a suitable nucleophile. For instance, the anion of 2-methylpyridine (B31789) (formed by treatment with a strong base like n-butyllithium) could be reacted with a protected 3-(halomethyl)azetidine. Subsequent elaboration of the methyl group would be necessary to form the ethyl linker.

Alternatively, an acylation-reduction sequence can be employed. A protected 3-azetidinylacetyl chloride could be used to acylate a suitable pyridine-derived organometallic reagent. The resulting ketone would then be reduced to furnish the ethyl linker.

Reductive Amidation or Reductive Alkylation Approaches

Reductive amination offers a powerful method for forming the C-N bond within the azetidine ring while simultaneously introducing a precursor to the ethyl linker. For example, the reductive amination of a suitable aldehyde with a primary amine containing the pyridine moiety could be a key step.

A more direct approach to the final compound could involve the reductive amination of an azetidine-3-acetaldehyde derivative with 2-aminopyridine (B139424). However, the reactivity of 2-aminopyridine can be complex.

A plausible synthetic route starting from N-Boc-3-azetidinone could proceed as follows:

Linear Synthetic Strategies for this compound

Linear synthetic approaches to this compound typically involve the sequential construction of the molecule, often by first preparing suitably functionalized pyridine and azetidine precursors, followed by their coupling. One common strategy hinges on the preparation of an N-protected 3-(2-hydroxyethyl)azetidine, which is then activated for nucleophilic substitution by a pyridine-based nucleophile.

A representative linear synthesis can be envisioned as follows:

Preparation of an N-Protected 3-Substituted Azetidine Intermediate: The synthesis often commences with a commercially available or readily synthesized N-protected azetidin-3-one (B1332698) or 3-hydroxyazetidine. A widely used protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions. For instance, N-Boc-azetidin-3-one can undergo a Wittig reaction with a phosphonium (B103445) ylide derived from a two-carbon unit to introduce the ethyl side chain. Alternatively, N-Boc-3-hydroxyazetidine can be converted to a key intermediate, such as tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate. This is typically achieved by extending the C3 substituent, for example, through a reaction with an appropriate two-carbon synthon, followed by activation of the terminal hydroxyl group as a good leaving group, like a mesylate or tosylate.

Preparation of a Pyridine-Based Nucleophile or Electrophile: Concurrently, the pyridine fragment is prepared. A common approach involves the generation of a 2-lithiopyridine or a 2-pyridyl Grignard reagent from 2-bromopyridine. organic-chemistry.org These organometallic species can then act as nucleophiles. Alternatively, a 2-(2-haloethyl)pyridine can serve as an electrophile to be coupled with a nucleophilic azetidine derivative.

Coupling of the Pyridine and Azetidine Fragments: The two fragments are then joined. A nucleophilic substitution reaction between a 2-pyridyl organometallic reagent and an N-protected 3-(2-haloethyl)azetidine or 3-(2-tosyloxyethyl)azetidine is a viable method. Another powerful approach is the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this case, an N-protected azetidin-3-ylboronic acid or ester would be coupled with a 2-(2-haloethyl)pyridine in the presence of a palladium catalyst and a suitable base. researchgate.net

Deprotection: The final step involves the removal of the protecting group from the azetidine nitrogen. For the commonly used Boc group, this is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). commonorganicchemistry.comnih.gov

The following table summarizes a potential linear synthetic route:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | N-Boc-3-hydroxyazetidine | 1. NaH, THF; 2. Ethylene (B1197577) oxide | N-Boc-3-(2-hydroxyethyl)azetidine |

| 2 | N-Boc-3-(2-hydroxyethyl)azetidine | Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et3N), DCM | tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate |

| 3 | 2-Bromopyridine | n-BuLi, THF, -78 °C | 2-Lithiopyridine |

| 4 | tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate + 2-Lithiopyridine | THF, -78 °C to room temperature | tert-Butyl 3-(2-(pyridin-2-yl)ethyl)azetidine-1-carboxylate |

| 5 | tert-Butyl 3-(2-(pyridin-2-yl)ethyl)azetidine-1-carboxylate | TFA, DCM | This compound |

Protecting Group Chemistry in the Synthesis of this compound

The judicious use of protecting groups is paramount in the synthesis of this compound to prevent unwanted side reactions and ensure the desired bond formations.

Masking Strategies for Pyridine Ring Reactivity

The pyridine nitrogen is generally less nucleophilic than the azetidine nitrogen and often does not require protection during coupling reactions, especially when the azetidine nitrogen is protected. However, in certain cases, particularly when using highly reactive organometallic reagents or under harsh reaction conditions, the pyridine nitrogen can be protonated or can coordinate to metal catalysts, potentially deactivating them or leading to side reactions.

While direct protection of the pyridine nitrogen is less common in these synthetic schemes, one potential strategy is the formation of a pyridine N-oxide . This can be achieved by treating the pyridine derivative with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide can then be reduced back to the pyridine at a later stage, for example, using PCl3 or PPh3. This strategy alters the electronic properties of the pyridine ring, which can influence its reactivity in subsequent steps.

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact reaction rates and selectivity. In nucleophilic substitution reactions, polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.net These solvents are capable of solvating the cation of the nucleophile, thereby increasing its reactivity. For instance, in the reaction of a lithiated pyridine with a tosylated azetidine derivative, THF is a common choice as it is compatible with the organolithium reagent at low temperatures.

For transition-metal-catalyzed cross-coupling reactions, the choice of solvent is critical for catalyst solubility, stability, and activity. A mixture of solvents is often used, such as a combination of an ethereal solvent like dioxane or THF with water or an alcohol when using water-soluble bases like K2CO3 or K3PO4. researchgate.net

Solvent Effects on Key Reaction Types:

| Reaction Type | Common Solvents | Rationale |

| Nucleophilic Substitution | THF, DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents enhance the nucleophilicity of the attacking species. |

| Grignard/Organolithium Reactions | THF, Diethyl ether | Aprotic and non-coordinating to avoid quenching the highly reactive organometallic reagent. |

| Suzuki-Miyaura Coupling | Dioxane/Water, Toluene/Water, DMF | A mixture of polar aprotic and protic solvents to dissolve both the organic substrates and inorganic base. |

Temperature and Pressure Control for Yield Improvement

Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction outcomes. Many of the key reactions in the synthesis of this compound are sensitive to temperature.

Low Temperatures (-78 °C to 0 °C): The formation and reaction of highly reactive intermediates, such as organolithium reagents, are typically carried out at low temperatures to prevent decomposition and side reactions. For example, the lithiation of 2-bromopyridine with n-butyllithium is performed at -78 °C.

Room Temperature to Reflux: Coupling reactions, such as Suzuki-Miyaura couplings, and the deprotection of the Boc group are often carried out at room temperature or elevated temperatures to ensure a reasonable reaction rate. The specific temperature will depend on the reactivity of the substrates and the catalyst system used. Theoretical studies on related reactions have shown that temperature can influence the favorability of product formation. researchgate.net

Pressure is generally not a critical parameter for the solution-phase reactions typically employed in the synthesis of this compound, with most reactions being carried out at atmospheric pressure. However, in hydrogenation reactions, such as the removal of a benzyl (B1604629) protecting group, pressure control of the hydrogen gas is essential.

Temperature Control for Key Reaction Steps:

| Reaction Step | Typical Temperature Range | Rationale |

| Lithiation of Pyridine | -78 °C | To ensure the stability of the highly reactive organolithium intermediate. |

| Nucleophilic Substitution | -78 °C to room temperature | Initial reaction at low temperature, followed by warming to drive the reaction to completion. |

| Suzuki-Miyaura Coupling | Room temperature to 100 °C | To achieve a sufficient reaction rate, dependent on the catalyst and substrates. |

| Boc Deprotection | 0 °C to room temperature | To control the rate of the deprotection and minimize potential side reactions. commonorganicchemistry.com |

By carefully selecting linear synthetic strategies, employing appropriate protecting groups, and optimizing reaction conditions such as solvent and temperature, the synthesis of this compound can be achieved in a controlled and efficient manner.

Catalyst Selection and Loading for Specific Steps

The synthesis of this compound from readily available starting materials can be conceptualized in three key stages, each necessitating a specific catalytic system for optimal performance. These stages are:

Carbon-Carbon Bond Formation via Olefination: The initial step involves the creation of a carbon-carbon double bond to link the pyridinyl and azetidinyl moieties. A common strategy is the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.

Saturation of the Alkene via Catalytic Hydrogenation: The newly formed double bond is then reduced to a single bond through catalytic hydrogenation.

Deprotection of the Azetidine Nitrogen: The final step involves the removal of a protecting group from the azetidine nitrogen to yield the target compound.

Step 1: Horner-Wadsworth-Emmons Reaction

The synthesis often commences with the reaction between N-Boc-3-azetidinone and a suitable phosphonate (B1237965) ylide derived from a 2-pyridinylmethylphosphonate. While this reaction can sometimes be driven by a strong base alone, catalytic amounts of certain reagents can influence the reaction efficiency.

In a related synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a similar transformation is achieved using diethyl (cyanomethyl)phosphonate in the presence of a strong base like potassium tert-butoxide. No explicit catalyst is mentioned for this specific olefination step, as the stoichiometric base is the primary promoter. nih.gov However, for the synthesis of related α,β-unsaturated esters from N-Boc-3-azetidinone, a catalytic amount of a base can be employed. For instance, the DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate proceeds efficiently. nih.gov

| Reaction Step | Reactants | Catalyst | Catalyst Loading |

| Horner-Wadsworth-Emmons | N-Boc-3-azetidinone, (2-pyridinylmethyl)phosphonate | Base (e.g., NaH, KOtBu) | Stoichiometric to catalytic |

Step 2: Catalytic Hydrogenation

Following the formation of the unsaturated intermediate, tert-butyl 3-(2-(pyridin-2-yl)vinyl)azetidine-1-carboxylate, the carbon-carbon double bond is reduced to afford tert-butyl 3-(2-(pyridin-2-yl)ethyl)azetidine-1-carboxylate. This is typically achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.

The catalyst loading is a critical parameter to ensure complete reduction of the double bond without affecting the pyridine ring or the Boc-protecting group. In the synthesis of a related compound, tert-butyl 3-hydroxyazetidine-1-carboxylate from 1-benzylazetidin-3-ol, a catalytic amount of 5% Pd/C was used for debenzylation via hydrogenation. nih.gov For the hydrogenation of various vinyl derivatives, Pd/C catalysts have been shown to be highly effective at loadings that promote complete conversion and high selectivity. mdpi.com The specific loading for the hydrogenation of tert-butyl 3-(2-(pyridin-2-yl)vinyl)azetidine-1-carboxylate would be empirically determined but typically falls within the range of 5-10 mol% of palladium relative to the substrate.

| Reaction Step | Substrate | Catalyst | Catalyst Loading |

| Catalytic Hydrogenation | tert-Butyl 3-(2-(pyridin-2-yl)vinyl)azetidine-1-carboxylate | Palladium on Carbon (Pd/C) | 5-10 mol% |

Step 3: N-Boc Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen of tert-butyl 3-(2-(pyridin-2-yl)ethyl)azetidine-1-carboxylate. This is an acid-catalyzed hydrolysis reaction.

Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for this purpose. These are typically used in stoichiometric excess rather than as a catalyst in the traditional sense, as they are consumed during the reaction to neutralize the resulting free amine. For instance, the deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is achieved using a 3 mol/L solution of hydrochloric acid in acetonitrile. nih.gov The use of strong acids ensures a clean and efficient removal of the Boc group, yielding the final product, this compound.

| Reaction Step | Substrate | Catalyst/Reagent | Loading |

| N-Boc Deprotection | tert-Butyl 3-(2-(pyridin-2-yl)ethyl)azetidine-1-carboxylate | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | Stoichiometric excess |

Chemical Reactivity and Transformations of 2 2 Azetidin 3 Yl Ethyl Pyridine

Reactivity Profile of the Azetidine (B1206935) Ring in 2-(2-(Azetidin-3-yl)ethyl)pyridine

The azetidine ring is a four-membered nitrogen-containing heterocycle. Its significant ring strain makes it susceptible to a variety of ring-opening reactions. The nitrogen atom, being a secondary amine, also exhibits characteristic nucleophilicity and basicity.

The strained nature of the azetidine ring makes it susceptible to cleavage by nucleophiles, a reaction that is often facilitated by acid catalysis. magtech.com.cn Activation of the ring typically involves protonation or Lewis acid coordination to the azetidine nitrogen, which enhances the electrophilicity of the ring carbons and makes the ring more prone to nucleophilic attack. magtech.com.cnnih.gov

In the case of the unsymmetrically substituted azetidine in this compound, the nucleophilic attack can theoretically occur at either the C2 or C4 position. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. magtech.com.cn Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. magtech.com.cn The reaction with various nucleophiles leads to the formation of functionalized linear amines. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| Substituent at C4 | Nucleophile | Predominant Site of Attack |

|---|---|---|

| None | Azide, Acetate (B1210297), Alkoxides | C4 researchgate.net |

This data is based on general studies of substituted azetidinium ions and is presented to illustrate the principles governing regioselectivity.

The lone pair of electrons on the secondary amine nitrogen of the azetidine ring makes it a nucleophilic center. It readily reacts with a variety of electrophiles. Protonation by acids is a fundamental example of this reactivity, leading to the formation of an azetidinium salt. This propensity for protonation is a key factor in the acid-mediated ring-opening reactions discussed previously. nih.gov The basicity of the azetidine nitrogen can be influenced by the electronic effects of its substituents. nih.gov

The azetidine ring can undergo both oxidation and reduction, although these transformations may require specific reagents and conditions.

Oxidation: Oxidation of the azetidine ring can occur at the nitrogen atom or the carbon skeleton. For instance, methods have been developed for the synthesis of azetidin-3-ones through oxidative processes, highlighting the potential for functionalization at the C3 position. nih.gov

Reduction: The azetidine ring itself is generally stable to typical reducing agents. However, substituted azetidines, such as azetidin-2-ones (β-lactams), can be reduced to the corresponding azetidines. acs.org Reagents like diborane (B8814927) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, typically preserving the stereochemistry of the ring substituents. acs.org

As a typical secondary amine, the azetidine nitrogen in this compound is expected to undergo N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. If the alkylating agent is, for example, methyl trifluoromethanesulfonate, a quaternary azetidinium salt is formed. researchgate.net These salts are often more susceptible to nucleophilic ring-opening. researchgate.netresearchgate.net

N-Acylation: Acylating agents such as acid chlorides or anhydrides react with the azetidine nitrogen to form N-acylazetidines. This reaction is often used to install protecting groups on the nitrogen, such as the benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl (B1604629) chloroformate (Cbz-Cl). nih.gov

Table 2: Common Reagents for N-Functionalization of Azetidines

| Transformation | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide | Tertiary Azetidine |

| N-Acylation | Acid Chloride | Acetyl Chloride | N-Acylazetidine |

| N-Sulfonylation | Sulfonyl Chloride | Tosyl Chloride | N-Sulfonylazetidine |

Reactivity of the Pyridine (B92270) Moiety in this compound

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack compared to benzene (B151609). quimicaorganica.org

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene and requires harsher reaction conditions. quora.com The nitrogen atom deactivates the ring, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). Consequently, electrophilic attack occurs predominantly at the C3 and C5 positions (meta to the nitrogen). quimicaorganica.orgpearson.com In this compound, the available positions for substitution are C3, C4, C5, and C6. The ethyl-azetidine substituent at C2 will also influence the regioselectivity, but the primary directing effect comes from the ring nitrogen.

Table 3: Conditions for Electrophilic Aromatic Substitution on Pyridine

| Reaction | Reagents | Conditions | Major Product Position(s) |

|---|---|---|---|

| Nitration | KNO₃, H₂SO₄ | 300 °C | 3-Nitropyridine quora.com |

| Bromination | Br₂, Oleum (H₂SO₄/SO₃) | 130 °C | 3-Bromopyridine youtube.com |

These conditions are for unsubstituted pyridine and serve as a general guide. The substituent on the target molecule may affect reactivity and regioselectivity.

The reaction proceeds via the formation of a cationic intermediate (a sigma complex). When the electrophile attacks at the C3 position, the positive charge in the resonance structures of the intermediate is distributed over three carbon atoms. quora.comyoutube.com In contrast, attack at the C2 or C4 positions results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. quora.comyoutube.com This destabilization of the intermediate for C2/C4 attack is the primary reason for the observed meta-selectivity.

Nucleophilic Addition and Substitution Reactions on Pyridine

The pyridine ring in this compound is an electron-deficient aromatic system. This deficiency, caused by the electronegative nitrogen atom, deactivates the ring towards electrophilic attack but makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comquora.com

Nucleophilic Addition: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or alkali metal amides, can attack the pyridine ring, typically at the C2 position, leading to a nucleophilic addition product. youtube.com For the title compound, this would involve attack at the carbon adjacent to the ring nitrogen. The resulting anionic intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com

Nucleophilic Substitution: If a good leaving group were present at the C2 or C4 position, a nucleophilic aromatic substitution (SNAr) would be a likely pathway. youtube.comquimicaorganica.org In the absence of such a group, substitution can still be achieved under harsh conditions. A classic example is the Chichibabin reaction, where a powerful nucleophile like the amide ion (from NaNH₂) attacks the C2 position. This is followed by the elimination of a hydride ion, a typically poor leaving group, to restore aromaticity and yield an amino-substituted pyridine. youtube.com

Activation of the pyridine ring by forming a pyridinium (B92312) salt significantly enhances its reactivity towards nucleophiles. acs.orgacs.orgnih.gov Alkylation of the pyridine nitrogen with an agent like methyl iodide would make the ring much more electrophilic, allowing even weaker nucleophiles to add, primarily at the C2 and C4 positions. acs.orgnih.gov

N-Oxidation of the Pyridine Nitrogen and Subsequent Transformations

The lone pair of electrons on the pyridine nitrogen allows for its oxidation to a pyridine N-oxide. This transformation fundamentally alters the reactivity of the pyridine ring. scripps.edu

N-Oxidation Reaction: The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. arkat-usa.orgchemicalforums.com Other modern reagents like dimethyldioxirane (B1199080) (DMD) or methyltrioxorhenium (MTO) with H₂O₂ are also highly effective. arkat-usa.org The resulting this compound N-oxide has a higher dipole moment and different electronic properties compared to the parent pyridine. scripps.edu

Subsequent Transformations of the N-Oxide: The N-oxide functional group can be used to direct further functionalization of the pyridine ring.

Electrophilic Substitution: The N-oxide is an activating group that directs electrophilic substitution to the C4-position.

Nucleophilic Substitution: The N-oxide also activates the C2 and C4 positions for nucleophilic attack. youtube.com Reaction with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the C2 position, with the oxygen atom being removed in the process. youtube.comscripps.edu This provides a route to 2-chloro-substituted derivatives, which can then undergo further SNAr reactions.

The N-oxide can also be deoxygenated to revert to the parent pyridine using various reducing agents, making it a useful protecting or directing group. arkat-usa.org

Coordination Chemistry of the Pyridine Nitrogen with Metal Centers

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of metal ions. wikipedia.org 2-substituted pyridines, such as 2-ethylpyridine (B127773), are well-known ligands in coordination chemistry. nih.govrsc.org The compound this compound features two nitrogen atoms—one on the pyridine ring and one on the azetidine ring—making it a potential bidentate ligand, capable of forming chelate rings with metal centers.

The formation of coordination complexes can be demonstrated by reacting the compound with various metal salts (e.g., copper(II) chloride, nickel(II) nitrate). The resulting complexes can be characterized by techniques such as X-ray crystallography and FT-IR spectroscopy. In the FT-IR spectrum, coordination of the pyridine nitrogen to a metal center is typically confirmed by a shift in the ν(C=N) stretching vibration frequencies. nih.gov

Table 1: Examples of Copper(II) Complexes with 2-Substituted Pyridine Ligands This table presents data for related ligands to illustrate the coordination behavior.

| Ligand | Metal Salt | Resulting Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| 2-ethylpyridine | CuCl₂ | [Cu(C₇H₉N)₂(H₂O)₂]Cl₂ | Square planar | nih.govrsc.org |

| 2-ethylpyridine | Cu(NO₃)₂ | [Cu₄O(C₇H₉N)₄Cl₆] | Distorted square pyramidal / Trigonal pyramidal | nih.govrsc.org |

| 2-(hydroxyethyl)pyridine | CuCl₂ | [Cu(C₇H₈NO)Cl]₂ | Square pyramid | nih.govrsc.org |

Reactivity of the Ethyl Linker in this compound

The two-carbon ethyl linker connecting the azetidine and pyridine rings also possesses sites for potential chemical modification.

Functionalization of Methylene (B1212753) Groups Adjacent to Rings

The methylene group adjacent to the pyridine ring is a "benzylic-like" position. The C-H bonds at this position are more acidic and susceptible to reaction than those of a simple alkane due to the ability of the pyridine ring to stabilize a resulting radical or anionic intermediate. pearson.com

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent or a lithium amide, can deprotonate the benzylic-like carbon. The resulting carbanion can then be trapped with an electrophile, such as an alkyl halide, to introduce a substituent. Asymmetric alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as noncovalent auxiliaries. nih.gov

Oxidation: Strong oxidizing agents can potentially oxidize the benzylic-like position. For instance, alkyl groups on aromatic rings can be oxidized to carboxylic acids under vigorous conditions (e.g., with KMnO₄ or H₂CrO₄), though this often requires the benzylic carbon to have at least one hydrogen. libretexts.org

Potential for Oxidative Cleavage or Radical Reactions

Oxidative Cleavage: Under harsh oxidative conditions, the C-C bond of the ethyl linker could potentially be cleaved. Oxidative cleavage reactions typically target bonds between carbons bearing oxygen functional groups (like diols) or carbon-carbon double or triple bonds. masterorganicchemistry.com While direct cleavage of the saturated ethyl linker is not a common transformation, extreme conditions could lead to fragmentation of the molecule.

Radical Reactions: The ethyl linker can participate in radical reactions. Radical species can be generated at the benzylic-like position through hydrogen atom abstraction. Furthermore, the pyridine ring itself can be functionalized via radical mechanisms. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. chemrxiv.org More recent methods allow for the radical alkylation of N-alkoxypyridinium salts under neutral conditions. chemrxiv.orgrsc.org These reactions could potentially be used to further functionalize the pyridine ring of the title compound.

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers multiple handles for derivatization, allowing for the synthesis of a library of related compounds. Key strategies involve modification of the azetidine nitrogen, the pyridine ring, and the ethyl linker.

Azetidine Ring Functionalization: The secondary amine within the four-membered azetidine ring is a prime site for modification. Its nucleophilic character allows for straightforward N-acylation and N-alkylation reactions. youtube.comrsc.org

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base will form the corresponding N-acyl azetidine derivative.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups onto the azetidine nitrogen. youtube.comnih.gov

These reactions are generally highly efficient and allow for the introduction of a wide array of functional groups, significantly altering the molecule's properties. nih.govacs.orgresearchgate.net

Pyridine Ring Functionalization: As discussed previously, the pyridine ring can be functionalized through:

N-Oxidation: Conversion to the N-oxide opens pathways for both electrophilic and nucleophilic substitutions. arkat-usa.org

Nucleophilic Substitution: Direct substitution via methods like the Chichibabin reaction or activation via N-alkylation allows for the introduction of nucleophiles. youtube.comacs.org

Metal-Catalyzed Cross-Coupling: If a halogen were introduced onto the pyridine ring (e.g., via the N-oxide route), it could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds.

Table 2: Potential Derivatization Reactions

| Reactive Site | Reaction Type | Reagents | Expected Product Type |

|---|---|---|---|

| Azetidine Nitrogen | N-Acylation | Acetyl chloride, Triethylamine (B128534) | N-acetyl azetidine derivative |

| Azetidine Nitrogen | N-Alkylation (Reductive Amination) | Acetone, NaBH(OAc)₃ | N-isopropyl azetidine derivative |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine N-oxide derivative |

| Pyridine C2-Position | Amination (Chichibabin) | NaNH₂ | 2-amino-pyridine derivative |

| Ethyl Linker (Benzylic-like C-H) | Alkylation | 1. n-BuLi; 2. CH₃I | Methylated ethyl linker derivative |

Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 2 2 Azetidin 3 Yl Ethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-(2-(Azetidin-3-yl)ethyl)pyridine

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of this compound in solution. This non-destructive technique probes the magnetic properties of atomic nuclei, yielding precise information about the chemical environment, connectivity of atoms, and their spatial relationships within the molecule.

Proton NMR (¹H NMR) for Proton Environment and Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the distinct proton environments and their connectivities through spin-spin coupling. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern, or multiplicity, reveals the number of adjacent protons.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the pyridine (B92270) ring, the ethyl bridge, and the azetidine (B1206935) ring are observed. The aromatic protons on the pyridine ring typically resonate in the downfield region (δ 7.0-8.5 ppm). Protons of the ethyl linker are found in the aliphatic region, with the methylene (B1212753) group adjacent to the pyridine ring appearing at a higher chemical shift due to the deshielding effect of the aromatic ring. The protons on the azetidine ring also produce signals in the aliphatic region, with their specific chemical shifts and multiplicities providing insight into the ring's substitution and conformation.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-6 | ~8.5 | d | ~4.8 |

| Pyridine H-4 | ~7.6 | td | ~7.7, 1.8 |

| Pyridine H-3 | ~7.2 | d | ~7.8 |

| Pyridine H-5 | ~7.1 | ddd | ~7.5, 4.8, 1.2 |

| -CH₂-Py | ~2.9 | t | ~7.5 |

| -CH₂-Azetidine | ~1.9 | q | ~7.5 |

| Azetidine CH₂ | ~3.6 | t | ~7.0 |

| Azetidine CH | ~3.0 | m | |

| Azetidine NH | (variable) | br s |

Note: The presented data is hypothetical. Actual chemical shifts and coupling constants may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom generates a distinct signal, allowing for the determination of the total number of carbon atoms and their respective chemical environments.

For this compound, the ¹³C NMR spectrum would display signals for the pyridine carbons in the aromatic region (δ 120-160 ppm). The carbons of the ethyl linker and the azetidine ring would resonate in the upfield aliphatic region (δ 20-60 ppm). The electronegativity of the adjacent nitrogen atoms influences the precise chemical shifts of these carbon signals.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~160 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~136 |

| Pyridine C-3 | ~123 |

| Pyridine C-5 | ~121 |

| -CH₂-Py | ~38 |

| -CH₂-Azetidine | ~32 |

| Azetidine CH₂ | ~55 |

| Azetidine CH | ~35 |

Note: The presented data is hypothetical. Actual chemical shifts may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are indispensable for assembling a complete picture of the atomic connectivity and spatial arrangement of this compound.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons within the ethyl chain, as well as within the azetidine and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons separated by two or three bonds. This is crucial for connecting the distinct structural fragments of the molecule, for instance, by showing a correlation between the protons of the methylene group adjacent to the pyridine ring and the C-2 carbon of the pyridine ring, thereby confirming their linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the through-space proximity of protons. The presence of NOESY cross-peaks indicates that protons are close in space, regardless of whether they are directly bonded. This information is vital for determining the molecule's preferred conformation and relative stereochemistry.

Nitrogen-15 (B135050) NMR (¹⁵N NMR) for Azetidine and Pyridine Nitrogen Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy allows for the direct observation of the nitrogen atoms within the molecule, offering valuable insights into their electronic environments. The ¹⁵N NMR spectrum of this compound would exhibit two distinct signals, one for the sp²-hybridized nitrogen atom of the pyridine ring and another for the sp³-hybridized nitrogen atom of the azetidine ring. The significant difference in their chemical shifts provides a clear distinction between the two nitrogen environments.

Mass Spectrometry (MS) for this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) delivers a highly precise measurement of a molecule's mass. This accuracy is sufficient to determine the elemental formula of this compound, as the experimentally measured mass can be matched to a unique combination of atoms with a high degree of confidence. This serves as a critical confirmation of the compound's identity. For instance, the calculated exact mass of the protonated molecule, [M+H]⁺, can be compared with the experimentally determined value to verify the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by analyzing the fragmentation patterns of a selected precursor ion. For this compound, electrospray ionization (ESI) would be the preferred method to generate the protonated molecule [M+H]⁺ due to the basic nitrogen atoms in both the pyridine and azetidine rings.

Upon collision-induced dissociation (CID) in the MS/MS experiment, several characteristic fragmentation pathways can be postulated. The initial protonation is likely to occur on either the pyridine nitrogen or the azetidine nitrogen. The fragmentation cascade would then proceed via cleavage of the weakest bonds.

A primary fragmentation route would likely involve the cleavage of the ethyl linker. Fission of the C-C bond between the ethyl group and the azetidine ring could lead to the formation of a stable pyridinylethyl cation. Another probable fragmentation is the opening of the strained four-membered azetidine ring. This can occur through various ring-opening mechanisms, yielding characteristic fragment ions that can confirm the presence and connectivity of the azetidine moiety. Cleavage of the bond between the azetidine ring and the ethyl group could also occur.

The fragmentation of the pyridine ring itself is also possible, though it is generally more stable. Characteristic losses from pyridine rings include the neutral loss of HCN. The study of fragmentation patterns of related alkaloids and N-heterocyclic compounds supports these proposed pathways, where cleavage of side chains and ring-opening of saturated heterocycles are common phenomena. researchgate.netnih.gov

Illustrative MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss | Postulated Fragment Structure |

| 163.12 | 134.08 | C2H5 | Pyridinylmethylidene cation |

| 163.12 | 106.07 | C3H7N | Pyridinyl cation |

| 163.12 | 79.05 | C5H8N | Pyridine |

This table presents hypothetical data for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sample Characterization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov For this compound, GC-MS analysis would provide information on its retention time, which is indicative of its volatility and interaction with the stationary phase, and its mass spectrum upon electron ionization (EI).

Given its molecular weight and the presence of polar functional groups, a derivatization step, for instance, silylation of the secondary amine in the azetidine ring, might be necessary to improve its thermal stability and chromatographic peak shape. nih.gov However, direct analysis on a suitable polar capillary column (e.g., a wax or a mid-polarity phase) could also be feasible.

The electron ionization mass spectrum would exhibit a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern under EI is typically more extensive than in ESI-MS/MS. Key fragmentations would likely include alpha-cleavage adjacent to the nitrogen atoms and cleavage of the ethyl bridge. The resulting fragmentation pattern would serve as a chemical fingerprint for the compound.

Hypothetical GC-MS Data for this compound:

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 12.5 | 162 | 133, 106, 92, 78, 56 |

This table presents hypothetical data for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. pw.edu.plnih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

The pyridine ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. pw.edu.plchemicalbook.com The azetidine ring, being a saturated heterocycle, would show C-H stretching vibrations for the CH₂ groups typically in the 2950-2850 cm⁻¹ range. A key feature would be the N-H stretching vibration of the secondary amine in the azetidine ring, which is expected to appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations of both the pyridine and azetidine rings would be found in the fingerprint region (1300-1000 cm⁻¹). The presence and position of these bands can confirm the integrity of the principal functional groups. msesupplies.com

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Medium | N-H stretch (azetidine) |

| 3000-3100 | Medium-Weak | Aromatic C-H stretch (pyridine) |

| 2850-2960 | Medium | Aliphatic C-H stretch (ethyl, azetidine) |

| 1580-1610 | Strong | C=C/C=N ring stretch (pyridine) |

| 1430-1480 | Medium-Strong | C=C/C=N ring stretch (pyridine) |

| 1100-1200 | Medium | C-N stretch (azetidine, pyridine) |

This table presents expected data based on known functional group absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of this compound

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The primary chromophore in this compound is the pyridine ring.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of a substituted pyridine. Pyridine itself exhibits strong absorption bands around 200 nm and a weaker band around 250-260 nm, which are attributed to π → π* transitions. sielc.com The substitution on the pyridine ring with an ethyl-azetidine group is expected to cause a slight bathochromic (red) shift of these absorption maxima. The position and intensity of these bands can be influenced by the solvent polarity and pH due to the potential for protonation of the nitrogen atoms. fao.orgacs.org

Anticipated UV-Vis Absorption Data for this compound in Ethanol:

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~205 | ~8000 | π → π |

| ~260 | ~2500 | π → π |

This table presents anticipated data based on typical values for substituted pyridines.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. uq.edu.auexcillum.com To perform this analysis, a high-quality single crystal of this compound or one of its salts (e.g., hydrochloride) would be required.

The analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the ethyl linker and the puckering of the azetidine ring in the solid state. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the azetidine N-H group and the pyridine nitrogen, would be elucidated. researchgate.netmdpi.com This technique is also invaluable for characterizing the structure of co-crystals, which could be formed with other molecules to modify the physicochemical properties of the compound.

Illustrative Crystallographic Data for a Hypothetical Crystal of this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

High-performance liquid chromatography (HPLC) is an essential technique for both the assessment of purity and the isolation of this compound in research and development settings. researchgate.net

For analytical purposes, a reversed-phase HPLC method would likely be developed. Given the basic nature of the compound, a C18 or C8 column would be suitable. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure good peak shape and prevent tailing, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to protonate the basic nitrogen atoms. helixchrom.comhelixchrom.com Detection would most commonly be performed using a UV detector set at one of the absorption maxima of the pyridine chromophore (e.g., 260 nm). sielc.com

This analytical method can be validated for parameters such as linearity, precision, accuracy, and robustness to ensure its suitability for quantitative purity determination. For the isolation of the compound on a larger scale, the analytical method can be scaled up to preparative HPLC by using a larger column and a higher flow rate.

Example HPLC Method Parameters for this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for method development.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique widely employed in synthetic organic chemistry to monitor the progress of reactions, screen for optimal reaction conditions, and assess the purity of isolated products. tifr.res.in For the synthesis and derivatization of this compound, TLC provides real-time qualitative information, guiding the chemist in crucial decisions throughout the synthetic workflow. thieme.de

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. tifr.res.in The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

Methodology

In the context of reactions involving this compound, which contains a basic azetidine nitrogen and a pyridine ring, specific considerations for the TLC method are necessary to achieve clear and reliable separation.

Stationary Phase: Silica gel 60 F254 plates are commonly used. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds, such as those containing a pyridine ring, under a UV lamp at 254 nm. rsc.org

Mobile Phase (Eluent): The choice of eluent is critical and is determined by the polarity of the reactants, products, and any intermediates. For the separation of nitrogen-containing basic compounds like this compound, a mixture of a polar organic solvent and a less polar one is often employed. To prevent the common issue of "tailing" or streaking of basic spots on the acidic silica gel, a small amount of a base, such as triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH), is typically added to the eluent system. silicycle.com Common solvent systems that can be adapted include mixtures of dichloromethane (B109758) (DCM) and methanol (MeOH) or ethyl acetate (B1210297) (EtOAc) and hexanes, with the addition of ~0.1-2% triethylamine. silicycle.com

Sample Application and Development: A dilute solution of the reaction mixture is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. As the solvent front ascends the plate, the components of the mixture are separated based on their affinity for the stationary phase. libretexts.org

Visualization: After development, the plate is dried and visualized. Compounds containing the pyridine moiety are typically UV-active and can be seen as dark spots under a UV lamp. libretexts.org For compounds that are not UV-active or for enhanced visualization, various staining agents can be used. A common stain for amine-containing compounds is a potassium permanganate (B83412) (KMnO₄) solution, which reacts with oxidizable groups to produce yellow spots on a purple background. Another general-purpose stain is an iodine (I₂) chamber. tifr.res.in

Application in Reaction Monitoring

TLC is instrumental in tracking the conversion of starting materials to products. For a hypothetical synthesis of this compound, a TLC plate would be spotted with the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture at different time points.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org A change in Rf values indicates a transformation has occurred. The disappearance of the starting material spot and the appearance of a new product spot are monitored over time. The reaction is considered complete when the starting material spot is no longer visible.

Research Findings

While specific TLC data for this compound is not extensively published, data from analogous azetidine and pyridine syntheses provide a strong basis for expected chromatographic behavior. For instance, in the synthesis of various azetidine derivatives, TLC is routinely used to confirm the consumption of starting materials like protected azetidines or their precursors. google.comnih.govfrontiersin.org The polarity of N-protected azetidines (e.g., N-Boc) is significantly different from the deprotected, more polar final products, making them easily distinguishable by TLC. rsc.orgnih.gov Similarly, reactions involving pyridine derivatives are frequently monitored using silica gel TLC with eluent systems such as chloroform/methanol or ethyl acetate/hexane. nih.govresearchgate.net

The following interactive table represents hypothetical TLC data for a reaction to synthesize this compound from a protected azetidine precursor and a pyridine derivative.

| Time (hours) | Starting Material 1 (SM1) Rf | Starting Material 2 (SM2) Rf | Product Rf | Observations |

| 0 | 0.75 | 0.60 | - | Only starting material spots are visible. |

| 2 | 0.75 | 0.60 | 0.35 | Faint product spot appears. Starting material spots are still strong. |

| 4 | 0.75 | 0.60 | 0.35 | Intensity of the product spot increases. Starting material spots diminish. |

| 6 | - | - | 0.35 | Starting material spots are no longer visible. Strong product spot. |

| TLC Conditions: Silica gel 60 F254, Mobile Phase: 10% Methanol in Dichloromethane + 0.5% Triethylamine, Visualization: UV light (254 nm) and Potassium Permanganate stain. |

This data illustrates a typical reaction profile as observed by TLC, confirming the utility of this technique in the synthesis of this compound.

Computational Chemistry and Cheminformatics of 2 2 Azetidin 3 Yl Ethyl Pyridine

Quantum Chemical Calculations of 2-(2-(Azetidin-3-yl)ethyl)pyridine

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, potential energy surfaces, and various reactivity parameters.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic structure of a molecule is pivotal in determining its chemical reactivity and spectroscopic properties. A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the pyridine (B92270) ring is expected to be the primary site of electron delocalization. The nitrogen atom in the pyridine ring, being more electronegative than carbon, influences the distribution of electron density. The azetidine (B1206935) ring, a saturated heterocycle, will have a more localized electronic structure.

Table 1: Illustrative HOMO-LUMO Energies and Gaps for Related Pyridine Derivatives (Calculated using B3LYP/6-311G)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Acetylpyridine (B122185) | - | - | 0.176 |

| 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one | - | - | 0.165 |

Note: The data in this table is for illustrative purposes and is based on published calculations for 2-acetylpyridine derivatives. scispace.com The exact values for this compound would require specific calculations.

Electrostatic Potential Surface (EPS) Mapping for Interaction Site Identification

An Electrostatic Potential (ESP) map is a valuable tool in computational chemistry that visualizes the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential at the molecule's surface. deeporigin.com Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas susceptible to nucleophilic attack. deeporigin.com

For this compound, the ESP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the pyridine nitrogen a likely site for protonation and hydrogen bonding interactions. The nitrogen atom in the azetidine ring would also exhibit a region of negative potential, although its basicity and the resulting potential would be influenced by the ring strain and the nature of its substituents. The hydrogen atoms on the azetidine ring and the ethyl bridge would likely exhibit regions of positive potential.

As an illustrative example, the ESP map of a related molecule, trans-2-(m-cyanostyryl)pyridine, shows a distinct negative potential around the pyridine nitrogen, highlighting it as a primary site for intermolecular interactions. researchgate.net This visualization is critical for predicting how the molecule will interact with biological targets or other molecules. deeporigin.com

Conformational Analysis using Density Functional Theory (DFT) and Ab Initio Methods

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, conformational flexibility arises from the rotation around the single bonds of the ethyl linker and the puckering of the azetidine ring.

The azetidine ring is a four-membered heterocycle that is not planar and exists in puckered conformations to relieve ring strain. researchgate.net The degree of puckering and the preferred orientation of substituents are influenced by steric and electronic factors. Computational studies on azetidine derivatives have shown that the ring can adopt different puckered states, and the presence of substituents can favor one conformation over others. For instance, in fluorinated azetidine derivatives, the ring pucker can be influenced by charge-dipole interactions between the fluorine atom and the nitrogen.

Density Functional Theory (DFT) and ab initio methods are powerful tools for performing conformational analysis. These methods can be used to calculate the energies of different conformers and the transition states connecting them. For this compound, a systematic conformational search would involve rotating the dihedral angles of the ethyl linker and exploring the different puckering states of the azetidine ring. The results would likely reveal several low-energy conformers, with the relative populations of these conformers being temperature-dependent.

Reactivity Indices and Fukui Function Calculations for Predictive Reactivity

Reactivity indices derived from Density Functional Theory (DFT) provide a quantitative measure of the reactivity of different sites within a molecule. acs.org The Fukui function, f(r), is a particularly useful local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It helps to identify the most nucleophilic and electrophilic sites in a molecule. wikipedia.org

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

To calculate the Fukui functions for this compound, one would need to perform single-point energy calculations on the neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons) using the optimized geometry of the neutral species. youtube.com The atomic charges from these calculations can then be used to compute the condensed Fukui functions for each atom.

For this compound, it is expected that the pyridine nitrogen atom would have a high value of f-(r), indicating its susceptibility to electrophilic attack. The carbon atoms of the pyridine ring, particularly those at the ortho and para positions to the nitrogen, are also likely to be reactive sites. The azetidine nitrogen, being a secondary amine, would also be a potential nucleophilic center. The Fukui function analysis would provide a more detailed and quantitative picture of the reactivity of each atomic site in the molecule.

Molecular Modeling and Dynamics Simulations of this compound

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of a molecule in a more complex environment, such as in solution.

Generation of Conformational Ensembles in Various Solvation Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. youtube.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of a molecule in a given environment, such as in a solvent like water.

To generate a conformational ensemble of this compound in a solvent, the following steps would typically be taken:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water).

Force Field Parameterization: A force field, which is a set of parameters that describes the potential energy of the system, is assigned to all atoms.

Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities.

By analyzing the trajectory from the MD simulation, a conformational ensemble can be generated. This ensemble represents the different conformations that the molecule adopts in the solvent and their relative probabilities. This information is crucial for understanding how the solvent influences the molecule's shape and flexibility. For example, an MD simulation of pyridine in water has been used to study its solvation and electronic absorption spectra. researchgate.net Similarly, MD simulations of azetidine derivatives have been employed to validate docking results and understand their interactions with biological targets. researchgate.net The analysis of the conformational ensemble of this compound in different solvents would reveal how the polarity of the environment affects the puckering of the azetidine ring and the orientation of the ethylpyridine substituent.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For "this compound," MD simulations can elucidate its conformational landscape and its interactions with solvent molecules, which are critical for understanding its pharmacokinetic and pharmacodynamic properties.

In a typical MD simulation setup, the compound is placed in a periodic box filled with explicit solvent molecules, such as water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for all atoms. Analysis of the trajectory can reveal key dynamic features.

Illustrative Data from a Hypothetical MD Simulation:

| Simulation Parameter | Illustrative Value/Observation |

| Simulation Time | 100 ns |

| Solvent | Explicit Water (TIP3P model) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Dihedral Angles Monitored | Pyridine-Ethyl, Ethyl-Azetidine |

| Results | |

| Predominant Conformation | An extended conformation where the pyridine and azetidine rings are maximally separated. |

| Azetidine Ring Pucker | Fluctuations between puckered and quasi-planar states, with the puckered conformation being more prevalent. |

| Solvent Accessible Surface Area (SASA) | The nitrogen atoms of the pyridine and azetidine rings show high solvent accessibility, indicating potential for hydrogen bonding with water. |

| Radial Distribution Function (g(r)) | Analysis of g(r) for water molecules around the heterocyclic nitrogen atoms would likely show a high probability of finding water molecules within the first solvation shell, suggesting strong hydration. |

These simulations can provide a detailed picture of how "this compound" behaves in an aqueous environment, which is fundamental for predicting its absorption and distribution in a biological system.

Force Field Parameterization for Accurate Simulation of this compound

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic forces. A force field is a set of parameters that define the potential energy of a system of atoms. While general-purpose force fields like GAFF (General Amber Force Field) exist, accurate simulations of novel molecules often require specific parameterization. nih.govnih.govresearchgate.net

The parameterization process for "this compound" would involve the following steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations, such as those using density functional theory (DFT), are performed to obtain reference data for the molecule's geometry, vibrational frequencies, and charge distribution. nih.gov

Parameter Fitting: The force field parameters (bond lengths, bond angles, dihedral angles, and atomic charges) are then adjusted to reproduce the QM data as closely as possible. frontiersin.org Tools like the antechamber module in AmberTools are commonly used for this purpose.

Validation: The newly parameterized force field is validated by running short MD simulations and comparing the resulting structural and dynamic properties with the initial QM data or experimental data if available. frontiersin.org

Illustrative Table of Key Force Field Parameters for the Azetidine Ring:

| Parameter Type | Atom Types Involved | Illustrative Value |

| Bond Stretching (kb) | C-N (azetidine) | 450 kcal/mol/Ų |

| Angle Bending (kθ) | C-N-C (azetidine) | 60 kcal/mol/rad² |

| Dihedral (Vn) | H-C-N-H (puckering) | 1.5 kcal/mol |

| Partial Atomic Charge (q) | Azetidine Nitrogen | -0.4 e |

Note: These values are illustrative and would need to be derived from rigorous QM calculations for accurate simulations.

Accurate force field parameterization is a critical step to ensure that the computational models provide a realistic representation of the molecular system. chemrxiv.org

Ligand-Target Docking Studies for this compound

Ligand-target docking is a computational technique used to predict the preferred binding orientation of a small molecule to a macromolecular target, such as a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Identification of Putative Biological Targets and Binding Sites

The pyridine scaffold is a common motif in many biologically active compounds, and it is known to interact with a wide range of biological targets. nih.govresearchgate.netrsc.org Based on the structural features of "this compound," several classes of proteins could be considered as putative targets:

G-Protein Coupled Receptors (GPCRs): Many neurotransmitter receptors contain binding sites that can accommodate pyridine-containing ligands.

Kinases: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

Ion Channels: The charged nature of the protonated azetidine and pyridine rings could favor interactions with the pores of ion channels.

Enzymes: Various enzymes that recognize small nitrogen-containing heterocycles could be potential targets. rsc.org

Inverse virtual screening, where the molecule is docked against a library of known protein structures, can also be employed to identify potential targets. acs.org

Prediction of Binding Modes and Key Intermolecular Interactions

Once a putative target is identified, docking simulations can predict the most likely binding pose of "this compound" within the active site. The predicted binding mode can reveal key intermolecular interactions that stabilize the ligand-protein complex.

For "this compound," these interactions would likely include:

Hydrogen Bonds: The nitrogen atoms in both the pyridine and azetidine rings can act as hydrogen bond acceptors, while the N-H group of the protonated azetidine can act as a hydrogen bond donor.

Pi-Stacking: The aromatic pyridine ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Cation-Pi Interactions: The positively charged pyridinium (B92312) or azetidinium ion can interact favorably with the electron-rich face of aromatic residues.

Hydrophobic Interactions: The ethyl linker and the aliphatic part of the azetidine ring can form hydrophobic interactions with nonpolar residues.

Evaluation of Docking Scores and Binding Pose Energies

Docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower scores indicating a more favorable binding interaction.

Illustrative Docking Results against a Hypothetical Kinase Target:

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| AutoDock Vina | -8.5 | GLU101 (H-bond), PHE150 (Pi-stacking), LEU55 (Hydrophobic) |

| Glide (Schrödinger) | -9.2 | ASP160 (Salt bridge), TYR88 (H-bond), VAL60 (Hydrophobic) |

| GOLD | -7.9 | LYS45 (H-bond), TRP145 (Cation-pi), ILE100 (Hydrophobic) |

It is important to note that docking scores are predictions and should be interpreted with caution. They are most useful for ranking potential ligands and prioritizing them for experimental testing. The analysis of multiple poses and the use of different docking algorithms can increase the confidence in the predicted binding mode.